molecular formula C20H21ClN4O5S B11204039 N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11204039
M. Wt: 464.9 g/mol
InChI Key: CYCYOOOZFGHMOM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core substituted with chloro, methoxy, ethoxy, and sulfamoyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the carboxamide group: This step often involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

    Substitution reactions: The chloro, methoxy, and ethoxy groups are introduced through nucleophilic substitution reactions using corresponding halides and alcohols.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The methoxy and ethoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine:

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.

Industry:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Utilization in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially disrupting key pathways involved in disease processes.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
  • N-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
  • N-(3-chloro-4-methoxyphenyl)-5-(N-phenylsulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide

Comparison: N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of chloro, methoxy, ethoxy, and sulfamoyl groups. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to similar compounds that may lack one or more of these functional groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21ClN4O5S

Molecular Weight

464.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H21ClN4O5S/c1-4-30-15-8-5-13(6-9-15)25-31(27,28)20-18(12(2)23-24-20)19(26)22-14-7-10-17(29-3)16(21)11-14/h5-11,25H,4H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

CYCYOOOZFGHMOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

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